ethyl 2-(2-amino-1H-imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-1H-imidazol-1-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which then undergoes cyclization to yield the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound often involves the use of nickel-catalyzed addition reactions. These reactions are efficient and can be scaled up for large-scale production. The use of nickel catalysts ensures high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve mild temperatures and neutral pH to maintain the integrity of the imidazole ring .
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-amino-1H-imidazol-1-yl)acetate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate can be compared with other imidazole derivatives, such as:
Histidine: An essential amino acid with an imidazole side chain.
Metronidazole: An antibiotic with an imidazole ring.
Clotrimazole: An antifungal agent with an imidazole structure.
Biological Activity
Ethyl 2-(2-amino-1H-imidazol-1-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
The compound features an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 20 µg/mL |
Compound B | E. coli | 40 µg/mL |
Compound C | Klebsiella pneumoniae | 30 µg/mL |
These findings indicate that modifications to the imidazole ring can enhance antibacterial activity, making this compound a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.
Table 2: Anticancer Activity Against Different Cell Lines
The growth inhibition values (GI50) suggest that this compound exhibits significant cytotoxic effects on these cancer cell lines, supporting its potential use in cancer treatment protocols.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to cell cycle arrest and apoptosis in cancer cells .
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is critical for mitosis .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound at concentrations above its MIC .
Case Study 2: Anticancer Properties
In vitro tests on breast cancer MDA-MB-231 cells revealed that treatment with this compound resulted in increased apoptosis rates as evidenced by enhanced caspase activity. This suggests that the compound may induce programmed cell death in cancer cells, providing a potential avenue for therapeutic intervention .
Properties
IUPAC Name |
ethyl 2-(2-aminoimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-6(11)5-10-4-3-9-7(10)8/h3-4H,2,5H2,1H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGHNRGWPNANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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